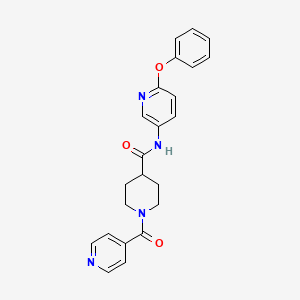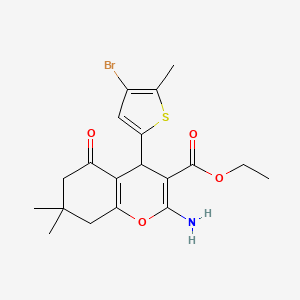![molecular formula C12H13NO2 B5212211 10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been widely studied for its biochemical and physiological effects. It is commonly referred to as mitoxantrone and has been used in the treatment of various types of cancers and autoimmune diseases.
作用機序
The mechanism of action of mitoxantrone involves its ability to intercalate into DNA strands and inhibit topoisomerase II activity. This results in the inhibition of DNA replication and cell division, leading to the death of cancer cells. Mitoxantrone also has immunosuppressive properties, which makes it effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
Mitoxantrone has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. It has also been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of mitoxantrone for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cell death. However, mitoxantrone has several limitations, including its toxicity and potential side effects. It is also relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research of mitoxantrone. One area of research is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the immunomodulatory effects of mitoxantrone and its potential use in the treatment of other autoimmune diseases. Additionally, the development of new drug delivery systems could improve the effectiveness of mitoxantrone in cancer treatment. Finally, the use of mitoxantrone in combination with other drugs could lead to improved outcomes in cancer treatment.
合成法
Mitoxantrone is synthesized by a multi-step process that involves the reaction of several chemical compounds. The first step involves the condensation of 1,4-dihydroxyanthraquinone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form a dihydroxyanthraquinone-5,6-dione intermediate. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product, mitoxantrone.
科学的研究の応用
Mitoxantrone has been extensively studied for its scientific research application. It has been found to be effective in the treatment of various types of cancers, including breast cancer, leukemia, and lymphoma. It has also been used in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h3-4,6-7,9-10H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDGOQQAUDGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)


![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)

![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)
![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)